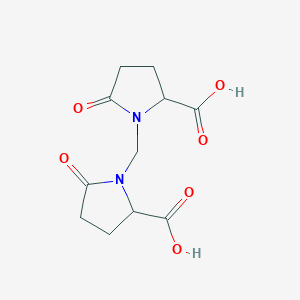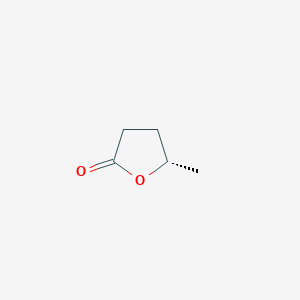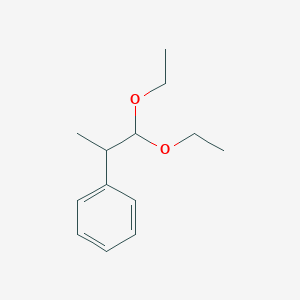
(2,2-Diethoxy-1-methylethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Diethoxy-1-methylethyl)benzene is a chemical compound that belongs to the class of alkylated aromatic hydrocarbons. It is also known as 1-(2,2-diethoxypropyl)-benzene or DEPB. This compound is widely used in scientific research as a reagent and intermediate for the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
(2,2-Diethoxy-1-methylethyl)benzene is a versatile reagent that finds applications in various scientific research fields. It is widely used as an intermediate for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the synthesis of various functionalized aromatic compounds, such as alkylated phenols, benzoic acid derivatives, and other substituted benzene derivatives.
Mecanismo De Acción
The mechanism of action of (2,2-Diethoxy-1-methylethyl)benzene is not well understood. However, it is believed to act as an electrophilic reagent and undergo electrophilic aromatic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols. This reactivity makes it a useful intermediate for the synthesis of various organic compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (2,2-Diethoxy-1-methylethyl)benzene. However, it is not intended for human consumption, and its use is limited to scientific research purposes only.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2,2-Diethoxy-1-methylethyl)benzene is its reactivity towards various nucleophiles, which makes it a useful intermediate for the synthesis of various organic compounds. It is also relatively easy to synthesize and handle in the laboratory. However, its limited solubility in water and other polar solvents can be a limitation for certain applications.
Direcciones Futuras
For research include the development of new synthetic methodologies, investigation of its reactivity towards biomolecules, and the development of new applications in materials science.
Métodos De Síntesis
The synthesis of (2,2-Diethoxy-1-methylethyl)benzene can be achieved by the reaction of benzene with 2,2-diethoxypropane in the presence of an acid catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring is attacked by the electrophilic carbocation intermediate generated from 2,2-diethoxypropane.
Propiedades
Número CAS |
15295-60-0 |
|---|---|
Nombre del producto |
(2,2-Diethoxy-1-methylethyl)benzene |
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.3 g/mol |
Nombre IUPAC |
1,1-diethoxypropan-2-ylbenzene |
InChI |
InChI=1S/C13H20O2/c1-4-14-13(15-5-2)11(3)12-9-7-6-8-10-12/h6-11,13H,4-5H2,1-3H3 |
Clave InChI |
AMAXDFNIPPJNCG-UHFFFAOYSA-N |
SMILES |
CCOC(C(C)C1=CC=CC=C1)OCC |
SMILES canónico |
CCOC(C(C)C1=CC=CC=C1)OCC |
Otros números CAS |
15295-60-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





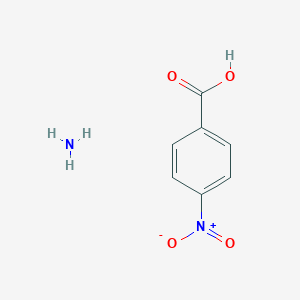






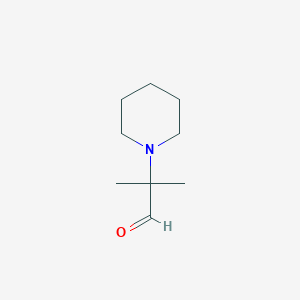
![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)

